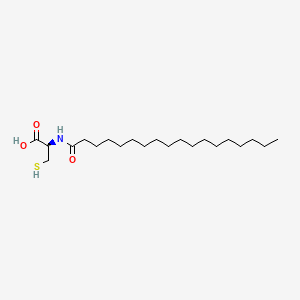

N-Stearoyl-L-cysteine

Description

BenchChem offers high-quality N-Stearoyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Stearoyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-Stearoyl-L-cysteine

Introduction: N-Stearoyl-L-cysteine is a modified amino acid derivative, specifically a lipoamino acid, that merges the biochemical functionality of L-cysteine with the amphiphilic properties conferred by an 18-carbon stearoyl chain. This unique molecular architecture positions it as a sophisticated functional excipient and biomaterial with significant potential in advanced drug delivery, nanotechnology, and cosmetics. Its ability to self-assemble into ordered structures, modify interfaces, and interact with biological systems is directly governed by its fundamental physicochemical properties.[1][2]

This guide provides an in-depth analysis of the core physicochemical characteristics of N-Stearoyl-L-cysteine, designed for researchers, formulation scientists, and drug development professionals. Moving beyond a simple recitation of data, we will explore the causal relationships between its structure and its behavior in both solid and solution states, providing field-proven insights into its practical application and analytical characterization.

Section 1: Molecular Structure and Fundamental Properties

A thorough understanding of N-Stearoyl-L-cysteine begins with its molecular identity and solid-state characteristics. These foundational properties are the primary determinants of its handling, stability, and formulation potential.

Chemical Identity

The molecule is formally derived from the acylation of the amino group of L-cysteine with stearic acid. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | [3] |

| Synonyms | N-(1-Oxooctadecyl)-L-cysteine, Stearoyl-L-cysteine | [3][4] |

| CAS Number | 67603-50-3 | [3][4][5] |

| Molecular Formula | C₂₁H₄₁NO₃S | [3][4][6][7] |

| Molecular Weight | 387.62 g/mol | [3][6][7] |

| Appearance | Off-White to Light Grey Solid | [4][5] |

Molecular Structure Analysis

The defining feature of N-Stearoyl-L-cysteine is its amphiphilicity. The structure consists of two distinct domains: a hydrophilic "head" and a hydrophobic "tail."

-

Hydrophilic Head: Comprised of the L-cysteine residue, which contains a carboxylic acid group (-COOH) and a thiol group (-SH). These groups are polar and capable of hydrogen bonding, rendering this portion of the molecule water-attracting.

-

Hydrophobic Tail: The long, saturated 18-carbon stearoyl chain (CH₃(CH₂)₁₆-) is nonpolar and water-repelling.

This duality is the primary driver of its surfactant-like behavior and its capacity for self-assembly in aqueous and non-aqueous environments.

Solid-State Properties

In its pure form, N-Stearoyl-L-cysteine is a solid whose physical properties are influenced by the strong intermolecular forces, including hydrogen bonding from the head group and van der Waals forces from the long alkyl chains.

| Property | Value | Causality & Scientific Insight |

| Melting Point | 84-89 °C | The relatively high melting point for a lipid-like molecule is due to the combination of strong hydrogen bonding between the cysteine head groups and the efficient packing of the long, linear stearoyl chains, which maximizes van der Waals interactions.[4] |

| Solubility | Slightly soluble in chloroform and methanol; soluble in dichloromethane.[4][5] | The long hydrophobic tail dominates the molecule's overall character, limiting its solubility in highly polar solvents like water but allowing dissolution in moderately polar and nonpolar organic solvents that can solvate the alkyl chain. |

| Storage | Hygroscopic; store at -20°C under an inert atmosphere. | The polar head group can attract and absorb moisture from the air. The thiol group is susceptible to oxidation, especially at higher temperatures and in the presence of oxygen, which can lead to disulfide bond formation. Cool, dry, and inert conditions are critical for maintaining chemical integrity.[5] |

Section 2: Solution Behavior and Self-Assembly

The utility of N-Stearoyl-L-cysteine is most evident in its solution-state behavior, where its amphiphilic nature governs solubility, ionization, and supramolecular organization.

Acidity and Ionic Species (pKa)

The ionizable groups of the cysteine head—the carboxylic acid and the thiol—give the molecule pH-responsive character. While specific pKa values for the N-stearoyl derivative require experimental determination, we can infer its behavior from the parent L-cysteine and related N-acyl derivatives.

-

L-Cysteine pKa Values: The pKa values for L-cysteine are approximately 1.7-2.0 for the carboxyl group, 8.3 for the thiol group, and 10.8 for the amino group.[8][9]

-

Effect of N-Acylation: The acylation of the amino group to form an amide linkage removes its basicity. Furthermore, this change influences the acidity of the other groups. In N-acetylcysteine, the thiol pKa is around 9.3, which is higher than in cysteine.[10] This is because the positively charged ammonium group (-NH₃⁺) in cysteine is a more powerful electron-withdrawing group than the neutral amide group in the N-acyl derivative. The stronger induction in cysteine stabilizes the thiolate anion, making the thiol more acidic (lower pKa). Consequently, N-Stearoyl-L-cysteine is expected to have a thiol pKa value higher than 8.3.

This pH-dependent charge is crucial for applications in drug delivery, as it can be used to trigger changes in solubility or nanoparticle stability in different physiological environments (e.g., stomach vs. intestine).

Surfactant Properties and Micellization

In aqueous media, the hydrophobic tails of N-Stearoyl-L-cysteine avoid contact with water by self-assembling into spherical structures called micelles once a certain concentration is reached. This threshold is known as the Critical Micelle Concentration (CMC).[11]

-

Critical Micelle Concentration (CMC): Below the CMC, molecules exist primarily as monomers in solution and at the air-water interface. Above the CMC, additional molecules aggregate to form micelles, with the hydrophobic stearoyl chains forming the core and the hydrophilic cysteine heads forming the outer shell, which interfaces with the water.[11][12] N-stearoyl amino acids are known to have low CMC values, indicating a high efficiency in forming micelles, which is advantageous for solubilizing poorly water-soluble drugs within the micellar core.[1]

Section 3: Key Analytical Methodologies

Robust and validated analytical methods are essential for ensuring the quality, purity, and consistent performance of N-Stearoyl-L-cysteine in research and development.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Expertise & Causality: This method is the gold standard for CMC determination. It relies on the principle that surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension of the water. When the interface becomes saturated, the monomers begin forming micelles in the bulk solution. At this point (the CMC), the surface tension remains relatively constant despite the addition of more surfactant.[13] The inflection point on a plot of surface tension versus the logarithm of concentration marks the CMC.

Experimental Protocol:

-

Preparation of Stock Solution: Accurately weigh N-Stearoyl-L-cysteine and dissolve it in an appropriate buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to create a concentrated stock solution (e.g., 10 mM). Gentle heating or sonication may be required.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. A logarithmic dilution series is most efficient.

-

Instrument Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with high-purity water at a controlled temperature (e.g., 25 °C).

-

Measurement:

-

Begin with the most dilute solution and proceed to the most concentrated to minimize contamination.

-

For each concentration, measure the surface tension until a stable reading is obtained.

-

Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

-

Data Analysis:

-

Plot surface tension (mN/m) on the y-axis against the logarithm of the surfactant concentration on the x-axis.

-

The resulting plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.

-

Workflow Diagram:

Protocol: Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for confirming the chemical identity of N-Stearoyl-L-cysteine by identifying its key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This method validates the successful amide bond formation and the presence of the constituent parts.[1]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to eliminate the broad O-H absorption band from water, which can obscure key peaks.

-

Prepare a potassium bromide (KBr) pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Background Collection: Place the KBr pellet holder (empty) or the ATR crystal into the spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands:

-

~3300 cm⁻¹: N-H stretching of the amide group.

-

~2918 & ~2850 cm⁻¹: C-H stretching (asymmetric and symmetric) of the long alkyl chain.

-

~2550 cm⁻¹ (weak): S-H stretching of the thiol group.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1640 cm⁻¹: C=O stretching of the amide I band.

-

~1540 cm⁻¹: N-H bending of the amide II band.

-

Conclusion

N-Stearoyl-L-cysteine is a highly functional biomaterial whose utility is deeply rooted in its distinct physicochemical properties. Its amphiphilic structure drives self-assembly into micelles at low concentrations, making it an excellent candidate for solubilizing hydrophobic active pharmaceutical ingredients. The pH-responsive nature of its cysteine headgroup offers a mechanism for creating smart delivery systems that can respond to physiological cues. Furthermore, its well-defined solid-state properties and susceptibility to oxidation underscore the critical need for controlled storage and handling. By leveraging the analytical protocols detailed in this guide, researchers and developers can effectively characterize N-Stearoyl-L-cysteine, ensuring its quality and unlocking its full potential in the design of next-generation pharmaceutical and cosmetic formulations.

References

- N-Stearoyl-L-cysteine. Reagent Instruments Network.

-

N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939. PubChem. [Link]

-

Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. CIR Report. [Link]

-

N-Stearoyl-L-cysteine. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

-

Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. ResearchGate. [Link]

-

Investigation of the Self Assembly of Synthesized Cysteine Surfactants on Gold Nanoparticles and Their Surface Activity. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Critical micelle concentration (CMC), excess surface concentration (Γ), molecular area (A) and free energy of micellization of SSL and Tween 20 without and with KCl calculated from their mole fraction. ResearchGate. [Link]

-

Critical micelle concentration. Wikipedia. [Link]

-

L-(+)-Cysteine. PubChem. [Link]

-

Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. ResearchGate. [Link]

-

Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Semantic Scholar. [Link]

-

A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. [Link]

-

N-stearoyl amino acid derivatives: potent biomimetic hydro/organogelators as templates for preparation of gold nanoparticles. PubMed. [Link]

-

pKa values for different functional groups of L-Cysteine. ResearchGate. [Link]

-

Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical and Engineering Research. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Effects of Cysteine on Physicochemical Properties of High-Moisture Extrudates Prepared from Plant Protein. MDPI. [Link]

-

N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. PMC - NIH. [Link]

-

Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. MDPI. [Link]

-

Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Journal of the Serbian Chemical Society. [Link]

-

L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo. PubMed. [Link]

-

Self-assembly of L-Cysteine molecules at Ag(110): a STM and XPS study. ResearchGate. [Link]

-

Recent advanced techniques in cysteine determination: a review. Food Research. [Link]

-

Modeling the self-assembly of L-cysteine molecules on the Au(111) surface: A lattice model approach. -ORCA - Cardiff University. [Link]

-

Isolation and Purification Process of Cysteine. ResearchGate. [Link]

-

Self-assembly of l-cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers. RSC Publishing. [Link]

-

Self-assembly of L-cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers. ResearchGate. [Link]

-

Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine?. Chemistry Stack Exchange. [Link]

-

Dynamic Properties of Amino Acid Based Surfactants. Turkchem. [Link]

-

L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. MDPI. [Link]

-

L-Cysteine Modified Chitosan Nanoparticles and Carbon-Based Nanostructures for the Intranasal Delivery of Galantamine. MDPI. [Link]

-

l-Cysteine as a reducing/capping/gel-forming agent for the preparation of silver nanoparticle composites with anticancer properties. Soft Matter (RSC Publishing). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-stearoyl amino acid derivatives: potent biomimetic hydro/organogelators as templates for preparation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Stearoyl-L-cysteine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. N-Stearoyl-L-cysteine | 67603-50-3 [amp.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

- 13. turkchem.net [turkchem.net]

A Technical Guide to the Amphiphilic Architecture and Behavior of N-Stearoyl-L-cysteine

Preamble: A Molecule of Dual Nature

In the realm of material science and advanced drug delivery, the elegant design of nature often provides the most profound inspiration. Amino acids, the fundamental building blocks of life, offer a versatile scaffold for creating functional molecules with remarkable properties.[1][2] This guide focuses on one such molecule: N-Stearoyl-L-cysteine (NSC) . By covalently linking a long-chain saturated fatty acid (stearic acid) to the amino group of L-cysteine, we create a potent amphiphile—a molecule with a dual personality, simultaneously embracing and repelling water.[3] This inherent duality is the engine of its functionality, driving self-assembly into sophisticated nanoscale architectures that are of significant interest to researchers, particularly in the fields of nanotechnology and parenteral drug formulation.

This document serves as a technical exploration into the core amphiphilic nature of NSC. We will dissect its molecular structure, elucidate the thermodynamic principles governing its self-assembly in aqueous environments, provide robust, field-tested protocols for its characterization, and discuss the functional implications of its unique pH-responsive and biocompatible properties. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge to harness the full potential of this versatile amino acid-based surfactant.

Part 1: The Molecular Architecture of N-Stearoyl-L-cysteine

The functionality of any amphiphile is dictated by its structure. NSC is a classic example of this principle, comprising two distinct moieties: a hydrophobic tail and a hydrophilic headgroup.[4]

-

The Hydrophobic Tail: The stearoyl group, derived from stearic acid, is an 18-carbon saturated alkyl chain (C₁₈H₃₅O-).[5] This long, flexible chain is profoundly hydrophobic, meaning it avoids contact with water. In an aqueous environment, these tails are driven to aggregate, a phenomenon known as the hydrophobic effect, which is the primary force behind self-assembly.[6]

-

The Hydrophilic Headgroup: The L-cysteine residue provides the molecule's affinity for water.[3] Crucially, this headgroup is not a simple polar entity; it is a multi-functional, pH-responsive domain containing:

-

A carboxylic acid group (-COOH) , which is deprotonated (-COO⁻) at physiological pH, conferring an anionic charge.[7]

-

An amide linkage (-CONH-) , which connects the stearoyl tail and the cysteine head. This bond is capable of forming hydrogen bonds.[8]

-

A thiol group (-SH) , which is unique to cysteine. This group is nucleophilic, can coordinate with metal ions, and offers a reactive handle for further chemical modification or disulfide bond formation under oxidizing conditions.[4]

-

The interplay between the bulky, water-insoluble tail and the compact, water-soluble, and ionizable headgroup is the essence of NSC's amphiphilic character.

Caption: Molecular architecture of N-Stearoyl-L-cysteine.

Part 2: Self-Assembly in Aqueous Media

When the concentration of NSC in an aqueous solution surpasses a specific threshold, the molecules spontaneously organize into supramolecular structures to minimize the energetically unfavorable interactions between their hydrophobic tails and water.[9] This threshold is known as the Critical Micelle Concentration (CMC) .[9] Above the CMC, NSC molecules can assemble into various nanostructures, most commonly vesicles (or liposomes), which are spherical bilayer structures enclosing an aqueous core.[10]

These vesicles are particularly valuable as drug delivery vehicles.[11][12][13][14] Their lipid bilayer can encapsulate hydrophobic drug molecules, while their aqueous core can carry hydrophilic payloads. The L-cysteine headgroups form the inner and outer surfaces of the vesicle, interfacing with the aqueous environment and providing a biocompatible exterior.

Caption: Self-assembly of NSC monomers into vesicles above the CMC.

Part 3: Experimental Characterization of Amphiphilic Behavior

To harness NSC, one must first quantify its behavior. The following protocols are foundational for characterizing its amphiphilic properties.

Protocol 3.1: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant.[9][15] Its determination signals the onset of self-assembly. The pyrene fluorescence probe method is a highly sensitive and reliable technique. Pyrene's fluorescence emission spectrum is exquisitely sensitive to the polarity of its local environment. In aqueous solution (polar), it exhibits a specific intensity ratio of its first and third vibrational peaks (I₁/I₃). When micelles form, pyrene partitions into the hydrophobic core, and this I₁/I₃ ratio dramatically decreases.

Methodology: Pyrene (I₁/I₃) Fluorescence Spectroscopy

-

Stock Preparation: Prepare a 2 mM stock solution of NSC in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a 0.1 mM stock solution of pyrene in acetone.

-

Sample Preparation:

-

Aliquot a small volume of the pyrene stock into a series of vials and evaporate the acetone completely to leave a thin film of pyrene.

-

Prepare serial dilutions of the NSC stock solution in the buffer, ranging from well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).

-

Add the NSC dilutions to the pyrene-coated vials to achieve a final pyrene concentration of ~1 µM.

-

Vortex each sample thoroughly and allow them to equilibrate for at least 2 hours at a controlled temperature (e.g., 25°C).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of a spectrofluorometer to 335 nm.

-

Record the emission spectra for each sample from 350 nm to 450 nm.

-

Measure the intensity of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each NSC concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the NSC concentration.

-

The resulting plot will be a sigmoidal curve. The CMC is determined from the inflection point of this curve, typically by finding the intersection of the two tangents drawn from the upper and lower linear portions of the plot.[16]

-

| Property | Typical Value Range | Significance |

| Critical Micelle Conc. (CMC) | 1.5 - 2.5 mM | Concentration at which self-assembly begins.[5] |

| Pyrene I₁/I₃ Ratio (in water) | ~1.6 - 1.8 | Indicates a polar environment. |

| Pyrene I₁/I₃ Ratio (in micelle) | ~1.0 - 1.2 | Indicates a non-polar, hydrophobic environment. |

Protocol 3.2: Size, Polydispersity, and Stability Analysis

Once vesicles are formed, it is critical to characterize their physical properties. Dynamic Light Scattering (DLS) is an indispensable tool for measuring the hydrodynamic diameter and size distribution, while Zeta Potential measurements provide insight into the surface charge and colloidal stability.

Methodology: Dynamic Light Scattering (DLS) and Zeta Potential

-

Sample Preparation: Prepare a solution of NSC at a concentration well above the determined CMC (e.g., 5-10 mM) in a filtered buffer (e.g., 10 mM phosphate buffer, pH 7.4). Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and large aggregates.

-

DLS Measurement:

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Perform measurements to obtain the intensity-weighted size distribution, from which the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) are calculated. A low PDI (<0.3) indicates a monodisperse and uniform sample.

-

-

Zeta Potential Measurement:

-

Prepare the sample as in step 1, but use a specialized folded capillary cell for zeta potential measurement.

-

The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to calculate the zeta potential. A value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability due to electrostatic repulsion.[17]

-

-

pH-Responsiveness Study (Optional but Recommended):

-

Repeat the DLS and Zeta Potential measurements on samples prepared in buffers of varying pH (e.g., pH 4.0, 7.4, 9.0). This will reveal how protonation/deprotonation of the cysteine headgroup affects vesicle size and surface charge.[18][19] The carboxyl group's ionization state is particularly sensitive to pH changes.[7]

-

| Parameter | Description | Importance |

| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | Indicates the average size of the formed vesicles. |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. | Reflects the uniformity of the vesicle population. |

| Zeta Potential | A measure of the magnitude of the electrostatic charge at the particle surface. | Predicts the long-term stability of the colloidal dispersion.[17] |

Part 4: The Functional Advantage - A Senior Scientist's Perspective

The true value of N-Stearoyl-L-cysteine lies not just in its ability to form vesicles, but in the nuanced properties imparted by its amino acid headgroup.

-

Biocompatibility: As it is derived from naturally occurring stearic acid and L-cysteine, NSC is expected to have low toxicity and high biocompatibility, making it an attractive excipient for pharmaceutical formulations.[2]

-

pH-Responsiveness: The carboxylic acid and amino groups of the cysteine headgroup have distinct pKa values.[10] This means that the net charge on the vesicle surface can be modulated by changing the pH of the environment.[10][20] This property can be exploited to design "smart" drug delivery systems that release their payload in response to specific pH gradients in the body, such as those found in tumor microenvironments or within endosomal compartments of cells.[20]

-

Thiol Reactivity: The free thiol group is a powerful functional handle. It allows for:

-

Covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct the vesicles to specific cells or tissues.

-

Formation of disulfide crosslinks to enhance vesicle stability, which can be designed to break under the reducing conditions found inside cells, triggering drug release.

-

Adhesion to mucosal surfaces through thiol-disulfide exchange reactions, a property known as mucoadhesion, which can increase the residence time of a formulation.[3]

-

Caption: Integrated workflow for characterizing NSC amphiphilicity.

References

-

Chalmers Publication Library. Synthesis and physicochemical study of novel amino acid based surfactants. Available from: [Link]

-

Chalmers Research. Development of amino acid-based surfactants: from synthesis to applications. Available from: [Link]

-

MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]

-

VANABIO. News - Surfactants of Amino Acids. Available from: [Link]

-

MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]

-

ResearchGate. Critical micelle concentration (CMC), excess surface concentration (Γ),... | Download Table. Available from: [Link]

-

Wikipedia. Critical micelle concentration. Available from: [Link]

-

NIH. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Available from: [Link]

-

MDPI. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Available from: [Link]

-

PubMed. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. Available from: [Link]

-

Frontiers. Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment. Available from: [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available from: [Link]

-

ResearchGate. Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Available from: [Link]

-

PubChem. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939. Available from: [Link]

-

PubMed Central. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. Available from: [Link]

-

MDPI. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. Available from: [Link]

-

ResearchGate. Isolation and Purification Process of Cysteine. Adapted from Boehm. Available from: [Link]

-

ResearchGate. L-Cysteine structures under various pH conditions. Available from: [Link]

-

PMC - NIH. Harnessing the Full Potential of Extracellular Vesicles as Drug Carriers. Available from: [Link]

-

University of Groningen research portal. Extracellular Vesicles for Intracellular Drug Delivery. Available from: [Link]

-

ResearchGate. Study of the Environmental Responsiveness of Amino Acid-based Surfactant Sodium Lauroylglutamate and its Foam Characteristics | Request PDF. Available from: [Link]

-

PubMed - NIH. The influence of pH on surface properties of lung surfactants. Available from: [Link]

-

Semantic Scholar. Investigation of the Self Assembly of Synthe- sized Cysteine Surfactants on Gold Nanoparticles and Their Surface Activity. Available from: [Link]

-

PMC - NIH. Self-assembling amphiphilic peptides. Available from: [Link]

Sources

- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. issstindian.org [issstindian.org]

- 5. researchgate.net [researchgate.net]

- 6. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Surfactants of Amino Acids | VANABIO [wanabio.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment [frontiersin.org]

- 12. Harnessing the Full Potential of Extracellular Vesicles as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. BioCentury - Strong-arming drug delivery [biocentury.com]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. mdpi.com [mdpi.com]

- 18. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

N-Stearoyl-L-cysteine: A Versatile Precursor for the Synthesis of Novel Amphiphilic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-L-cysteine (NSC) is a unique amphiphilic molecule that merges the lipophilic properties of an 18-carbon stearoyl chain with the hydrophilic and chemically versatile nature of the L-cysteine amino acid. This structure provides a powerful scaffold for the development of novel compounds with applications spanning drug delivery, material science, and cosmeceuticals. The true potential of NSC as a precursor lies in its three distinct functional domains: the amide linkage, a terminal carboxylic acid, and, most importantly, a highly reactive thiol (sulfhydryl) group. This guide offers a comprehensive exploration of NSC, from its fundamental synthesis and characterization to its strategic use as a foundational building block for creating advanced functional molecules. We will delve into detailed experimental protocols, the chemical rationale behind synthetic choices, and the potential pathways for leveraging its unique reactivity.

Introduction to N-Stearoyl-L-cysteine (NSC)

The Molecular Architecture: An Amphiphilic Scaffold

The structure of N-Stearoyl-L-cysteine, IUPAC name (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid, represents a deliberate fusion of two distinct chemical personalities.[1] The long, saturated stearoyl tail imparts significant hydrophobicity, driving the molecule to self-assemble or interface with lipidic environments. Conversely, the L-cysteine head group, featuring a carboxylic acid and a thiol group, provides hydrophilicity and multiple points for chemical modification. This amphiphilicity is the cornerstone of its utility, enabling it to act as a surfactant, a surface-modifying agent, or a lipidic anchor for more complex molecular constructs.

Key Physicochemical Properties

A clear understanding of NSC's properties is essential for its effective application in synthesis and formulation. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₁NO₃S | [1][2][3] |

| Molecular Weight | ~387.6 g/mol | [1][2] |

| IUPAC Name | (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | [1] |

| XLogP3 | 7.9 | [1] |

| Physical State | Solid | Assumed |

| Storage Temperature | <-15°C recommended | [2] |

Rationale for Use as a Precursor: The Trifecta of Functionality

NSC is more than just a lipidated amino acid; it is a platform molecule. Its value as a precursor stems from its three addressable functional groups:

-

The Thiol (-SH) Group: This is the most reactive and synthetically versatile site. As a potent nucleophile, it can readily participate in a wide range of reactions, including S-alkylation, Michael additions, thiol-ene "click" chemistry, disulfide bond formation, and coordination to metal surfaces (e.g., gold, silver, quantum dots).

-

The Carboxylic Acid (-COOH) Group: This group can be activated to form esters or amides, allowing for the conjugation of drugs, fluorescent tags, polymers like polyethylene glycol (PEG), or other biomolecules.

-

The Amide (-CONH-) Linkage: While the most stable group, it contributes to the molecule's hydrogen-bonding capabilities and overall structural integrity.

This multi-functionality allows for orthogonal chemical strategies, where one group can be modified while the others remain protected or unreactive, opening a vast design space for novel compounds.

Synthesis and Characterization of N-Stearoyl-L-cysteine

Synthetic Strategy: The Schotten-Baumann Reaction

The most common and efficient method for synthesizing NSC is the acylation of L-cysteine with an activated form of stearic acid, typically stearoyl chloride. This reaction is a variation of the classic Schotten-Baumann condensation. A general approach involves dissolving L-cysteine in an alkaline aqueous solution to deprotonate the amino group, rendering it nucleophilic, while the stearoyl chloride is dissolved in an immiscible organic solvent. The reaction occurs at the interface, and the alkaline conditions neutralize the HCl byproduct, driving the reaction to completion.

A patent describing the synthesis of N-stearoyl amino acids outlines a similar strategy, where stearic acid is first converted to stearoyl chloride to increase the reactivity of the acylation reaction.[4]

Detailed Experimental Protocol for NSC Synthesis

This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Stearoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Cysteine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in deionized water. Cool the flask in an ice bath to 0-5°C.

-

Basification: Slowly add a 2M NaOH solution dropwise while monitoring the pH. Continue adding until the pH of the solution is stable between 9.5 and 10.5. This deprotonates the amino group of cysteine, activating it for acylation.

-

Preparation of Acyl Chloride Solution: In a separate flask, dissolve stearoyl chloride (1.05 eq) in DCM.

-

Acylation Reaction: Add the stearoyl chloride solution to the aqueous cysteine solution dropwise over 30-60 minutes, ensuring vigorous stirring. Maintain the temperature at 0-5°C and monitor the pH, adding more 2M NaOH as needed to keep it in the 9.5-10.5 range.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up & Acidification: Transfer the reaction mixture to a separatory funnel. Remove the organic layer. Wash the aqueous layer with a small portion of DCM to remove any unreacted stearoyl chloride. Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl to a pH of ~2. This will protonate the carboxylic acid, causing the NSC product to precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

-

Drying: Dry the purified NSC under vacuum to yield a white, waxy solid.

Workflow Diagram for Synthesis and Purification

Caption: Workflow for the synthesis and purification of N-Stearoyl-L-cysteine.

Analytical Validation: Ensuring Purity and Identity

A self-validating protocol requires rigorous characterization of the final product.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1640 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), and S-H stretching (a weak peak around 2550 cm⁻¹).

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Verifies the structure. Key signals include a triplet from the terminal methyl group of the stearoyl chain (~0.88 ppm), a large multiplet from the methylene (-CH₂-) groups (~1.25 ppm), and signals corresponding to the cysteine backbone protons.

-

Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M-H]⁻ at m/z ~386.6 or [M+H]⁺ at m/z ~388.6.

-

Melting Point: A sharp melting point indicates high purity.

N-Stearoyl-L-cysteine as a Synthetic Precursor: Leveraging the Thiol Group

The thiol group is the primary gateway to novel NSC derivatives. Its high nucleophilicity and unique redox chemistry allow for a variety of transformations. The principles seen in conjugating L-cysteine or N-acetyl-L-cysteine (NAC) to other molecules are directly applicable here.[5][6][7][8]

Application Example 1: Synthesis of Thioether Derivatives for Drug Conjugation

Rationale: Covalently attaching a therapeutic agent to NSC via a stable thioether bond can create a lipophilic prodrug. This can enhance the drug's solubility in lipid membranes, potentially improving its bioavailability and cellular uptake.

General Protocol: S-Alkylation of NSC

-

Dissolution & Deprotonation: Dissolve NSC (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.1 eq), to deprotonate the thiol group, forming the highly nucleophilic thiolate anion.

-

Alkylation: Add the alkylating agent (e.g., a drug molecule containing a leaving group like a bromide, iodide, or tosylate) (1.0 eq).

-

Reaction: Stir the mixture at room temperature (or with gentle heating) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the product can be isolated using standard extraction and chromatography techniques (e.g., silica gel column chromatography).

Caption: General scheme for S-alkylation to form NSC-drug conjugates.

Application Example 2: Formation of NSC-Coated Nanoparticles

Rationale: The strong affinity of sulfur for noble metals makes NSC an excellent capping agent for nanoparticles (NPs) like gold (AuNPs) or silver (AgNPs). The stearoyl chain provides a hydrophobic outer layer, allowing the NPs to be dispersed in organic solvents or incorporated into lipid-based formulations, while the cysteine backbone provides a biocompatible interface. This is analogous to methods using L-cysteine to functionalize nanoparticles.[8]

General Protocol: Ligand Exchange for Nanoparticle Capping

-

NP Synthesis: Synthesize AuNPs using a standard method (e.g., citrate reduction of HAuCl₄).

-

Ligand Solution: Prepare a solution of NSC in ethanol.

-

Ligand Exchange: Add the NSC solution to the aqueous AuNP colloid with vigorous stirring. The thiol groups will displace the weakly bound citrate ions on the gold surface.

-

Phase Transfer: The functionalized AuNPs will become hydrophobic. Add a nonpolar solvent like hexane or toluene. The NSC-capped AuNPs will transfer from the aqueous phase to the organic phase.

-

Purification: Isolate the organic phase, wash with water, and concentrate to obtain the purified NSC-AuNPs.

Sources

- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]

- 5. l-Cysteine and N-acetyl-l-cysteine-mediated synthesis of nanosilver-based sols and hydrogels with antibacterial and antibiofilm properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Introduction: A Novel Lipophilic Cysteine Donor for Neuroprotection

An Application Note and Protocol for the Evaluation of N-Stearoyl-L-cysteine in In Vitro Neuroprotection Assays

Neurodegenerative diseases are frequently characterized by progressive neuronal loss, where oxidative stress and excitotoxicity play pivotal roles in the underlying pathology.[1][2] A key strategy in the quest for neuroprotective therapeutics is the reinforcement of endogenous antioxidant systems. The tripeptide glutathione (GSH) is the most abundant intracellular antioxidant, and its synthesis is rate-limited by the availability of the amino acid L-cysteine.[3][4]

N-acetylcysteine (NAC), a precursor to L-cysteine, has been extensively studied for its neuroprotective effects, which are largely attributed to its ability to replenish intracellular GSH levels.[1][5] However, the clinical utility of NAC can be limited by its bioavailability. N-Stearoyl-L-cysteine is a novel lipophilic derivative of L-cysteine.[6][7] The conjugation of a stearoyl fatty acid chain to the L-cysteine backbone significantly increases its lipophilicity. This modification is hypothesized to enhance its ability to traverse cellular membranes, potentially leading to more efficient intracellular delivery of L-cysteine compared to its hydrophilic counterparts. This application note provides a hypothesized mechanism of action for N-Stearoyl-L-cysteine and a comprehensive set of protocols to evaluate its neuroprotective efficacy in established in vitro models of neuronal injury.

Hypothesized Mechanism of Action

The primary neuroprotective mechanism of N-Stearoyl-L-cysteine is likely centered on its function as a pro-drug for L-cysteine, thereby bolstering the cell's primary defense against oxidative stress.

-

Cellular Uptake: The lipophilic stearoyl tail is predicted to facilitate the passive diffusion of the molecule across the neuronal cell membrane.

-

Intracellular Hydrolysis: Once inside the cell, cellular esterases are expected to cleave the amide bond, releasing L-cysteine and stearic acid.

-

GSH Synthesis: The liberated L-cysteine enters the glutathione synthesis pathway, serving as the rate-limiting substrate for glutamate-cysteine ligase, ultimately increasing intracellular GSH concentrations.[3]

-

Redox Homeostasis: Elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), detoxify harmful electrophiles, and maintain a reduced intracellular environment, thereby protecting critical cellular components like DNA, proteins, and lipids from oxidative damage.[1][8]

This proposed pathway underscores the potential of N-Stearoyl-L-cysteine as a potent neuroprotective agent by directly addressing the core issue of oxidative stress in neuronal cells.

Experimental Design and Protocols

This section outlines a comprehensive workflow to assess the neuroprotective properties of N-Stearoyl-L-cysteine against glutamate-induced excitotoxicity, a common in vitro model for ischemic neuronal injury.[9][10]

Protocol 1: Cell Culture and Plating

This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurotoxicity studies. For relevance to specific neurodegenerative diseases, primary neuronal cultures can also be used.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)

-

Poly-D-Lysine coated 96-well plates

-

Trypsin-EDTA

Procedure:

-

Cell Maintenance: Culture SH-SY5Y cells in growth medium at 37°C, 5% CO₂. Passage cells when they reach 80-90% confluency.

-

Plating: Trypsinize cells and seed them onto Poly-D-Lysine coated 96-well plates at a density of 2 x 10⁴ cells/well.

-

Differentiation (Rationale): To induce a more neuron-like phenotype with developed neurites and increased susceptibility to excitotoxicity, differentiate the cells. After 24 hours, replace the growth medium with Differentiation Medium.

-

Incubation: Incubate the cells in Differentiation Medium for 5-7 days, replacing the medium every 2-3 days.

Protocol 2: Neuroprotection Assay with N-Stearoyl-L-cysteine

Materials:

-

Differentiated SH-SY5Y cells in 96-well plates

-

N-Stearoyl-L-cysteine (NSC) stock solution (e.g., 100 mM in DMSO)

-

L-Glutamic acid stock solution (e.g., 100 mM in sterile water)

-

Serum-free culture medium (e.g., Neurobasal medium)

Procedure:

-

Prepare NSC Working Solutions: Perform serial dilutions of the NSC stock solution in serum-free medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used for NSC).

-

Pre-treatment (Rationale): Pre-treating cells allows the compound to be absorbed and to potentially boost intracellular antioxidant defenses prior to the insult. Remove the differentiation medium and add 100 µL of the NSC working solutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO₂.

-

Prepare Glutamate Insult: Dilute the L-Glutamic acid stock solution in serum-free medium to a 2X working concentration (e.g., 10 mM).

-

Induce Excitotoxicity: Add 100 µL of the 2X glutamate solution to the wells already containing 100 µL of NSC/vehicle media to achieve a final glutamate concentration of 5 mM.[9] For control wells (no glutamate), add 100 µL of serum-free medium.

-

Final Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Proceed to Endpoint Analysis.

| Group | Pre-treatment (100 µL) | Treatment (100 µL) | Final Glutamate | Final NSC |

| Control | Serum-free medium | Serum-free medium | 0 mM | 0 µM |

| Vehicle + Glutamate | Vehicle (DMSO) in medium | 5 mM Glutamate in medium | 5 mM | 0 µM |

| NSC Treatment | NSC (e.g., 10 µM) in medium | 5 mM Glutamate in medium | 5 mM | 10 µM |

| NSC Alone Control | NSC (e.g., 10 µM) in medium | Serum-free medium | 0 mM | 10 µM |

Protocol 3: Endpoint Analysis - Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Following the 24-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium from each well.

-

Add 150 µL of Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: Endpoint Analysis - Apoptosis (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a direct measure of apoptosis.[12][13] This protocol is based on the colorimetric detection of a chromophore cleaved by active Caspase-3.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

Procedure:

-

After the 24-hour treatment, collect the cell culture supernatant and lyse the cells according to the kit manufacturer's protocol. This typically involves pelleting the cells and resuspending them in chilled lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

In a new 96-well plate, add 50 µL of lysate from each sample.

-

Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

-

Add 5 µL of the DEVD-pNA substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in Caspase-3 activity relative to the untreated control group after normalizing to protein concentration.

Protocol 5: Endpoint Analysis - Oxidative Stress (ROS/RNS Assay)

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS/RNS within the cell.[14][15]

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

After the 24-hour treatment, carefully remove the culture medium.

-

Wash the cells twice with 100 µL of warm HBSS.

-

Prepare a 10 µM working solution of DCFH-DA in HBSS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30-45 minutes, protected from light.

-

Remove the DCFH-DA solution and wash the cells again with warm HBSS.

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Express the fluorescence intensity as a percentage relative to the vehicle + glutamate group.

References

-

Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Journal of Clinical Medicine, 7(12), 481. [Link]

-

Ates, O., et al. (2020). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. [Link]

-

Life Extension. (n.d.). The Science Behind NAC's Protective Effects: Mechanisms and Research. [Link]

-

Bavarsad Shahripour, R., Harrigan, M. R., & Alexandrov, A. V. (2014). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities. Brain and Behavior, 4(2), 108–122. [Link]

-

Gong, E. J., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports, 17(5), 6647–6654. [Link]

-

Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Journal of Nutritional Biochemistry, 74, 108225. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

-

Adla, S., et al. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neuroscience Insights, 19, 26331055241253326. [Link]

-

Bio-protocol. (n.d.). Assessment of Neuroprotective Activity and MTT Assay. [Link]

-

Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PMC - NIH. [Link]

-

Saso, L., et al. (2018). In Vitro Methods for the Evaluation of Oxidative Stress. Bentham Science Publisher. [Link]

-

Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

-

protocols.io. (2024). Striatal oxidative stress quantification (OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence)). [Link]

-

Lee, H. J., et al. (2024). L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. Food and Chemical Toxicology, 186, 114515. [Link]

-

Chen, Y. C., et al. (2020). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 20(2), 1186–1196. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Zhang, L., et al. (2021). Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Frontiers in Neurology, 12, 691768. [Link]

-

Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

-

Al-Jaff, M. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1). [Link]

-

NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. [Link]

-

Garbayo, E., et al. (2017). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]

-

PubChem. (n.d.). N-Stearoyl-L-cysteine. [Link]

-

Sivasamy, A., Krishnaveni, M., & Rao, P. G. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society, 78(9), 897–902. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). N-Stearoyl-L-cysteine. [Link]

-

Tsvetkov, P., et al. (2022). N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. MDPI. [Link]

Sources

- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases [mdpi.com]

- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Striatal oxidative stress quantification (OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence)) [protocols.io]

Application Notes and Protocols: N-Stearoyl-L-cysteine as a Surfactant in Cell Culture Media

Introduction: The Emergence of Amino Acid-Based Surfactants in Cell Culture

Modern cell culture, particularly in the realm of biopharmaceutical production and regenerative medicine, demands highly controlled and optimized environments. A critical component of this is the cell culture medium, which must provide not only essential nutrients but also a stable and protective environment for cell growth and productivity. Surfactants are often incorporated into media formulations to protect cells from shear stress, prevent protein aggregation, and improve the solubility of certain components.[1]

Traditionally, non-ionic surfactants like polysorbates have been the industry standard. However, there is a growing interest in "green" and biocompatible alternatives that offer enhanced performance and reduced cytotoxicity.[2][3] Amino acid-based surfactants, such as N-Stearoyl-L-cysteine, represent a promising class of such molecules.[4] These surfactants are synthesized from renewable resources and are often readily biodegradable.[2]

N-Stearoyl-L-cysteine is an anionic surfactant created by coupling stearic acid with the amino acid L-cysteine.[5] This structure confers amphiphilic properties, with a hydrophobic stearoyl tail and a hydrophilic cysteine headgroup. The presence of the natural amino acid L-cysteine in its structure suggests a high degree of biocompatibility and potential for metabolic integration by the cells.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Stearoyl-L-cysteine as a surfactant in cell culture media. It details its properties, benefits, and provides step-by-step protocols for its use.

Scientific Rationale and Advantages of N-Stearoyl-L-cysteine

The unique structure of N-Stearoyl-L-cysteine offers several advantages over traditional surfactants in cell culture applications:

-

Biocompatibility and Reduced Cytotoxicity: Amino acid-based surfactants are generally considered to be mild and exhibit low cytotoxicity.[2][6] The L-cysteine headgroup is a naturally occurring amino acid, which can be metabolized by cells, potentially reducing the risk of adverse cellular responses.

-

Antioxidant Properties: The cysteine component of the molecule contains a thiol (-SH) group, which can act as a reducing agent and scavenger of reactive oxygen species (ROS).[7][8] Oxidative stress is a common issue in cell culture, and the inherent antioxidant capacity of N-Stearoyl-L-cysteine can help protect cells from oxidative damage.[9]

-

Enhanced Stability and Solubility: L-cysteine itself can be unstable in culture media, readily oxidizing to L-cystine, which has poor solubility at neutral pH.[10] The N-stearoyl modification can improve the stability and handling of the cysteine moiety.

-

Biodegradability: Surfactants derived from amino acids are often readily biodegradable, making them an environmentally friendlier option.[2][4]

Experimental Protocols

Protocol 1: Preparation of N-Stearoyl-L-cysteine Stock Solution

The preparation of a sterile, high-concentration stock solution is crucial for the consistent and reproducible application of N-Stearoyl-L-cysteine in cell culture media.

Materials:

-

N-Stearoyl-L-cysteine powder (CAS 67603-46-7)[11]

-

High-purity, cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Analytical balance

-

Sterile pipettes

-

0.22 µm sterile syringe filter

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder.

-

Weighing: In a laminar flow hood, accurately weigh the desired amount of N-Stearoyl-L-cysteine powder. For a 100 mM stock solution, weigh 38.76 mg of N-Stearoyl-L-cysteine (Molecular Weight: 387.62 g/mol ).[11][12]

-

Dissolution:

-

Transfer the powder to a sterile conical tube.

-

Add a small volume of cell culture grade water (e.g., 8 mL for a final volume of 10 mL).

-

Gently vortex or swirl the tube to dissolve the powder. N-Stearoyl-L-cysteine may require gentle warming (e.g., 37°C water bath) to fully dissolve.

-

-

Volume Adjustment: Once the powder is completely dissolved, bring the final volume to 10 mL with cell culture grade water.

-

Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing a sterile stock solution of N-Stearoyl-L-cysteine.

Protocol 2: Incorporation of N-Stearoyl-L-cysteine into Cell Culture Media

This protocol describes the dilution of the stock solution into the final cell culture medium. The optimal concentration of N-Stearoyl-L-cysteine should be determined empirically for each cell line and application.

Materials:

-

Prepared N-Stearoyl-L-cysteine stock solution (from Protocol 1)

-

Basal cell culture medium (e.g., DMEM, RPMI-1640, or a chemically defined medium)

-

Serum (e.g., Fetal Bovine Serum), if required for the cell line

-

Other media supplements (e.g., L-glutamine, antibiotics)

-

Sterile pipettes

-

Sterile culture flasks or plates

Procedure:

-

Thawing: Thaw an aliquot of the N-Stearoyl-L-cysteine stock solution at room temperature or in a 37°C water bath.

-

Dilution: In a laminar flow hood, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 100 µM N-Stearoyl-L-cysteine, add 100 µL of the 100 mM stock solution.

-

Mixing: Gently swirl the medium to ensure thorough mixing.

-

Equilibration: Pre-warm the supplemented medium to 37°C in a CO2 incubator before adding it to the cells.

Recommended Concentration Range:

| Application | Suggested Starting Concentration Range | Notes |

| General Cell Culture | 10 - 200 µM | The optimal concentration is cell-type dependent. A dose-response experiment is recommended. |

| High-Density Cultures | 50 - 500 µM | Higher concentrations may be beneficial to mitigate increased shear stress and oxidative byproducts. |

| Cryopreservation | 100 - 1000 µM | May offer additional cryoprotective effects due to its antioxidant properties. |

Experimental Workflow for Media Supplementation:

Caption: Hypothesized mechanisms of N-Stearoyl-L-cysteine in cell culture.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation in stock solution | Incomplete dissolution or low temperature. | Gently warm the solution to 37°C. Ensure the powder is fully dissolved before sterilization. |

| Decreased cell viability | Concentration of N-Stearoyl-L-cysteine is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. |

| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes. |

| Media pH changes | The cysteine moiety can be slightly acidic. | Monitor the pH of the supplemented medium and adjust if necessary, although at typical working concentrations, significant pH shifts are unlikely. |

Conclusion

N-Stearoyl-L-cysteine is a promising, biocompatible surfactant for a wide range of cell culture applications. Its unique combination of surfactant properties and the antioxidant potential of its L-cysteine headgroup offers a significant advantage over traditional surfactants. By following the detailed protocols and understanding the scientific rationale presented in these application notes, researchers can effectively incorporate N-Stearoyl-L-cysteine into their cell culture workflows to improve cell health, stability, and productivity.

References

- Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. (URL: )

-

Amino acid-based surfactants – do they deserve more attention? - PubMed. (URL: [Link])

-

Amino acid surfactants - PCC Group Product Portal. (URL: [Link])

-

Development of amino acid-based surfactants: from synthesis to applications - Chalmers Research. (URL: [Link])

-

The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed. (URL: [Link])

-

The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - NIH. (URL: [Link])

-

N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem. (URL: [Link])

-

Preparation, characterization, and surface and biological properties of N-stearoyl amino acids - ResearchGate. (URL: [Link])

-

Supplementary Methods - Aging-US. (URL: [Link])

-

High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed. (URL: [Link])

-

N-acetyl-L-cysteine exhibits antitumoral activity by increasing tumor necrosis factor alpha-dependent T-cell cytotoxicity - PubMed. (URL: [Link])

-

Innovative Chemicals for Process Intensification in Cell Culture Media. (URL: [Link])

-

Protective Activity of N-acetyl-L-cysteine (NAC) against Cellular Oxidative Stress Induced by Radiation. (URL: [Link])

-

Effect of N-acetyl-l-cysteine on Cell Phenotype and Autophagy in Pichia pastoris Expressing Human Serum Albumin and Porcine Follicle-Stimulating Hormone Fusion Protein - MDPI. (URL: [Link])

-

Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - NIH. (URL: [Link])

-

The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed. (URL: [Link])

-

Amino acid surfactants: Chemistry, synthesis, and properties | Request PDF - ResearchGate. (URL: [Link])

-

N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing - PubMed Central. (URL: [Link])

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (URL: [Link])

-

Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture? - ResearchGate. (URL: [Link])

Sources

- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino acid-based surfactants – do they deserve more attention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid surfactants - PCC Group Product Portal [products.pcc.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 11. scbt.com [scbt.com]

- 12. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-Stearoyl-L-cysteine for Advanced Emulsion Stabilization

Introduction: The Rise of Lipoamino Acids in Formulation Science

In the landscape of emulsion science, the demand for high-performance, biocompatible, and mild surfactants is perpetual. N-Stearoyl-L-cysteine, a member of the lipoamino acid (LAA) family, has emerged as a superior-class emulsifying and stabilizing agent. Structurally, it comprises a lipophilic stearic acid tail (C18) covalently linked to the hydrophilic amino acid, L-cysteine.[1] This unique chimeric structure endows it with excellent surface activity while retaining the biocompatible and biodegradable profile of its constituent amino acid and fatty acid.[2]

Unlike traditional surfactants that can be harsh or irritating, N-Stearoyl-L-cysteine offers a mild, skin-friendly alternative, making it an ideal candidate for pharmaceutical and cosmetic formulations, from topical drug delivery systems to luxury skincare products.[3][4][5] This guide provides a deep dive into the mechanistic underpinnings of N-Stearoyl-L-cysteine's stabilizing action and delivers robust, field-tested protocols for its application.

Mechanism of Emulsion Stabilization

The efficacy of N-Stearoyl-L-cysteine stems from its amphiphilic nature, allowing it to adsorb efficiently at the oil-water interface. This reduces the interfacial tension, a prerequisite for the formation of fine, dispersed droplets. Stabilization is then achieved through a combination of electrostatic and steric hindrance mechanisms.

-

Electrostatic Repulsion: The cysteine headgroup contains a carboxylic acid moiety and a thiol group. The ionization state of these groups is pH-dependent. Above its isoelectric point, the carboxyl group becomes deprotonated (-COO⁻), imparting a negative charge to the surface of the emulsion droplets. This creates a repulsive electrostatic barrier that prevents droplets from coalescing, a key factor in long-term stability.[6]

-

Steric Hindrance: The bulky stearoyl chain projects into the oil phase, creating a physical, steric barrier. This layer prevents droplets from approaching each other too closely, further inhibiting aggregation and coalescence.

-

Interfacial Film Formation: At the interface, the molecules can form a tightly packed, viscoelastic film. The presence of the cysteine residue allows for potential intermolecular interactions (e.g., hydrogen bonding), strengthening this interfacial layer and enhancing emulsion resilience against physical stress.

Caption: Experimental workflow for O/W emulsion preparation.

Protocol 2: Characterization of Emulsion Stability

A self-validating protocol requires robust characterization to confirm the quality and predict the long-term stability of the formulation.

A. Macroscopic Evaluation:

-

Method: Visually inspect the emulsion after preparation and at set time points (e.g., 24h, 1 week, 1 month) for any signs of phase separation, creaming, or coalescence.

-

Trustworthiness Metric: A stable emulsion should remain homogenous and uniform with no visible oil or water layers.

B. Microscopic Evaluation:

-

Method: Place a small drop of the emulsion on a microscope slide and observe under 40x or 100x magnification.

-

Trustworthiness Metric: Droplets should appear spherical, well-dispersed, and uniform in size. The absence of large, irregular, or coalesced droplets indicates good initial stability.

C. Droplet Size Analysis (Dynamic Light Scattering - DLS):

-

Method: Dilute the emulsion in deionized water to an appropriate concentration (to avoid multiple scattering effects). Analyze using a DLS instrument to determine the mean droplet size (Z-average) and Polydispersity Index (PDI).

-

Trustworthiness Metric:

-

Z-average: For nanoemulsions, a size between 100-300 nm is often targeted. [6]For macroemulsions, sizes can be larger. Consistency between batches is crucial.

-

PDI: A PDI value < 0.3 indicates a narrow, monodisperse size distribution, which is highly desirable for stability.

-

D. Zeta Potential Measurement:

-

Method: Analyze a diluted sample of the emulsion using an instrument capable of Laser Doppler Velocimetry.

-

Trustworthiness Metric: A high absolute zeta potential value (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, predicting excellent long-term stability against coalescence. For emulsions stabilized with N-Stearoyl-L-cysteine at neutral pH, expect a negative zeta potential.

E. Accelerated Stability Testing (Centrifugation):